molecular formula C84H122FN9O19S B12427525 3-[3-[(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-2,3,10,16-tetraoxo-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-en-17-yl]propylsulfanyl]-N-[2-[2-[2-[2-[4-[[4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]ethyl]-2-fluorophenoxy]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethyl]propanamide

3-[3-[(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-2,3,10,16-tetraoxo-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-en-17-yl]propylsulfanyl]-N-[2-[2-[2-[2-[4-[[4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]ethyl]-2-fluorophenoxy]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethyl]propanamide

Cat. No.: B12427525
M. Wt: 1613.0 g/mol
InChI Key: JPTHTRDMYPXUQU-OBLACAAXSA-N
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Description

The compound 3-[3-[(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-2,3,10,16-tetraoxo-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-en-17-yl]propylsulfanyl]-N-[2-[2-[2-[2-[4-[[4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]ethyl]-2-fluorophenoxy]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethyl]propanamide is a complex organic molecule with a diverse range of functional groups. This compound is notable for its intricate structure, which includes multiple hydroxyl, methoxy, and oxazole groups, as well as a benzimidazole moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct formation of the desired product. The synthetic route typically begins with the preparation of the core structure, followed by the sequential addition of various functional groups.

    Core Structure Formation: The initial step involves the formation of the core tricyclic structure through a series of cyclization reactions. This is achieved by reacting suitable precursors under controlled conditions, often involving the use of strong acids or bases as catalysts.

    Functional Group Addition: Subsequent steps involve the addition of hydroxyl, methoxy, and oxazole groups. These reactions typically require specific reagents such as methanol, oxalyl chloride, and oxazole derivatives, and are carried out under anhydrous conditions to prevent unwanted side reactions.

    Final Assembly: The final step involves the coupling of the benzimidazole moiety with the core structure. This is achieved through a nucleophilic substitution reaction, using a suitable leaving group and a strong nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of more efficient catalysts to reduce the need for expensive reagents.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The oxazole and benzimidazole moieties can be reduced to their corresponding amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are often employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methoxy groups can form hydrogen bonds with these targets, while the oxazole and benzimidazole moieties can interact through π-π stacking and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-[3-[(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-2,3,10,16-tetraoxo-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-en-17-yl]propylsulfanyl]-N-[2-[2-[2-[2-[4-[[4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]ethyl]-2-fluorophenoxy]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethyl]propanamide: analogs with variations in the functional groups.

    Other benzimidazole derivatives: with similar core structures but different substituents.

Uniqueness

This compound is unique due to its complex structure and the presence of multiple functional groups, which confer a wide range of chemical and biological properties. Its ability to interact with various molecular targets makes it a versatile compound for scientific research.

Properties

Molecular Formula

C84H122FN9O19S

Molecular Weight

1613.0 g/mol

IUPAC Name

3-[3-[(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-2,3,10,16-tetraoxo-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-en-17-yl]propylsulfanyl]-N-[2-[2-[2-[2-[4-[[4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]ethyl]-2-fluorophenoxy]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethyl]propanamide

InChI

InChI=1S/C84H122FN9O19S/c1-53-42-54(2)44-74(104-9)80-75(105-10)46-56(4)84(102,112-80)81(99)82(100)94-26-12-11-15-68(94)83(101)111-79(55(3)45-61-16-21-69(95)73(48-61)103-8)57(5)70(96)50-71(97)62(43-53)14-13-40-114-41-24-77(98)86-25-32-106-36-38-109-39-37-108-35-31-92-51-64(88-90-92)52-110-72-22-17-60(47-65(72)85)18-23-76-87-66-49-63(78-58(6)89-113-59(78)7)19-20-67(66)93(76)28-27-91-29-33-107-34-30-91/h17,19-20,22,43,45,47,49,51,54,56-57,61-62,68-70,73-75,79-80,95-96,102H,11-16,18,21,23-42,44,46,48,50,52H2,1-10H3,(H,86,98)/b53-43+,55-45+/t54-,56+,57+,61-,62+,68-,69+,70-,73+,74-,75-,79+,80+,84+/m0/s1

InChI Key

JPTHTRDMYPXUQU-OBLACAAXSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@@H](/C=C(/C1)\C)CCCSCCC(=O)NCCOCCOCCOCCN4C=C(N=N4)COC5=C(C=C(C=C5)CCC6=NC7=C(N6CCN8CCOCC8)C=CC(=C7)C9=C(ON=C9C)C)F)O)C)/C(=C/[C@@H]1CC[C@H]([C@@H](C1)OC)O)/C)O)C)OC)OC

Canonical SMILES

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CCCSCCC(=O)NCCOCCOCCOCCN4C=C(N=N4)COC5=C(C=C(C=C5)CCC6=NC7=C(N6CCN8CCOCC8)C=CC(=C7)C9=C(ON=C9C)C)F)O)C)C(=CC1CCC(C(C1)OC)O)C)O)C)OC)OC

Origin of Product

United States

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